molecular formula C10H15BN2O3 B14852316 2-Hydroxypyrimidin-4-ylboronic acid pinacol ester

2-Hydroxypyrimidin-4-ylboronic acid pinacol ester

Cat. No.: B14852316
M. Wt: 222.05 g/mol
InChI Key: YZCGJHQXPHGFMH-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidin-4-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypyrimidin-4-ylboronic acid pinacol ester typically involves the reaction of 2-hydroxypyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypyrimidin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, substituted pyrimidines, and other complex organic molecules that serve as intermediates in further synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxypyrimidin-4-ylboronic acid pinacol ester is unique due to its specific electronic properties and reactivity, which are influenced by the presence of the hydroxyl group on the pyrimidine ring. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-12-8(14)13-7/h5-6H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCGJHQXPHGFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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